

AZD-5991 Sensitivity: Technical Support Center

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Compound of Interest

Compound Name: AZD-5991

Cat. No.: B1649328

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding biomarkers for predicting sensitivity to the MCL-1 inhibitor, **AZD-5991**.

Frequently Asked Questions (FAQs)

Q1: What is **AZD-5991** and what is its mechanism of action?

AZD-5991 is a potent and selective, macrocyclic inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[1][2][3] MCL-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins like BAK and BIM.[4][5] **AZD-5991** is a BH3 mimetic, meaning it mimics the BH3 domain of pro-apoptotic proteins.[4][6] It binds directly to the BH3-binding groove of MCL-1 with sub-nanomolar affinity, preventing MCL-1 from sequestering its targets.[1][3] This frees pro-apoptotic proteins to trigger the mitochondrial apoptosis pathway, leading to rapid cancer cell death.[1][3] **AZD-5991** has shown high selectivity for MCL-1 over other BCL-2 family members like BCL-2 and BCL-xL.[6]

Q2: What is the clinical development status of **AZD-5991**?

The clinical development of **AZD-5991** was halted.[4] A Phase 1 clinical trial (NCT03218683) in patients with relapsed or refractory hematologic malignancies was terminated due to a high incidence of asymptomatic troponin elevation, a biomarker for cardiac injury, and a low overall response rate.[6][7][8][9] These safety concerns precluded further clinical development of the drug.[6]

Q3: Is the expression level of MCL-1 protein a reliable biomarker for **AZD-5991** sensitivity?

No, the expression level of MCL-1 by itself is generally considered an imperfect and unreliable predictor of sensitivity to MCL-1 inhibitors like **AZD-5991**.^[4] Studies have shown that some cancer cells with high MCL-1 expression can be resistant, while cells with relatively low MCL-1 levels can be sensitive.^[4] However, other studies in T-cell lymphomas (TCL) have found that MCL-1 RNA and protein abundance can be significantly associated with IC50 values in some contexts, although functional assays like BH3 profiling show a better correlation.^{[10][11]}

Q4: What are the known or proposed mechanisms of resistance to **AZD-5991**?

Several mechanisms of intrinsic and acquired resistance have been identified:

- **Upregulation of BCL-2:** Cancer cells can shift their survival dependency to another anti-apoptotic protein, BCL-2.^[12] High baseline BCL-2 expression or an increased BCL2:MCL1 ratio is correlated with resistance in multiple myeloma.^[12] Upon MCL-1 inhibition, the pro-apoptotic protein BIM is released but can be sequestered by BCL-2, preventing apoptosis.^[12]
- **Activation of ERK Signaling:** In triple-negative breast cancer (TNBC), a four-gene signature (AXL, IL6, EFEMP1, and ETS1) can promote resistance by activating the ERK signaling pathway.^{[4][13]} This leads to the upregulation of BCL-2 and the downregulation of the pro-apoptotic protein BIM.^{[4][13]}
- **Low c-Myc Expression:** In Acute Myeloid Leukemia (AML), low protein levels of the oncoprotein c-Myc are correlated with resistance to **AZD-5991**.^[14] Conversely, high c-Myc levels are a potential biomarker for sensitivity.^[14]

Troubleshooting Guides: Investigating Unexpected Resistance

Issue: My Acute Myeloid Leukemia (AML) cells show high resistance to **AZD-5991** (EC50 > 100 nM).

Potential Cause	Suggested Action	Rationale
Low c-Myc Protein Levels	Perform Western blot analysis to determine the protein expression level of c-Myc in your resistant cell lines compared to sensitive controls.	Studies have demonstrated a negative correlation between c-Myc protein levels and AZD-5991 EC50 values in AML cell lines and primary patient samples. [14] [15] Low c-Myc may indicate a lack of dependency on the MCL-1/c-Myc axis for survival.
Co-dependency on other BCL-2 family members	Consider co-treatment with a BCL-2 inhibitor like venetoclax.	Preclinical studies have shown that combining AZD-5991 with venetoclax can overcome resistance and enhance anti-tumor activity in AML models. [3] [6]

Issue: My Triple-Negative Breast Cancer (TNBC) cells are not responding to **AZD-5991**.

Potential Cause	Suggested Action	Rationale
High "Resistance" Gene Signature	Use qRT-PCR or analyze existing RNA-seq data to assess the expression of AXL, IL6, EFEMP1, and ETS1.	A four-gene signature has been identified where high expression of these genes correlates with resistance to MCL-1 inhibitors in TNBC.[4][13][16] This signature promotes resistance through the ERK signaling pathway.[4]
Active ERK Signaling	Perform Western blot for phosphorylated ERK (p-ERK) to assess pathway activation.	The resistance mediated by the four-gene signature involves the activation of ERK, which upregulates BCL-2 and downregulates BIM.[4] Inhibition of ERK can re-sensitize resistant cells.[4]

Issue: My Multiple Myeloma (MM) cells are resistant to **AZD-5991**.

Potential Cause	Suggested Action	Rationale
High BCL-2 Expression	Measure the baseline mRNA or protein expression of BCL-2 and MCL-1 to determine the BCL2:MCL1 ratio.	A high BCL2:MCL1 ratio is negatively correlated with sensitivity to AZD-5991 in MM cell lines.[12] These cells can switch their survival dependency from MCL-1 to BCL-2 upon treatment.
Microenvironment Influence	Consider co-culture models with bone marrow stromal cells.	The bone marrow microenvironment can provide pro-survival signals (e.g., IL-6) that contribute to drug resistance.[12]

Data Summary Tables

Table 1: In Vitro Activity of **AZD-5991** in Hematological Cancer Cell Lines

Cell Line	Cancer Type	6h Caspase EC50 (nM)	Reference
MOLP-8	Multiple Myeloma	33	[17]
MV4;11	Acute Myeloid Leukemia	24	[17]

A study of 22 AML and 19 MM cell lines showed that 6 AML and 7 MM lines had caspase EC50 values under 100 nM with **AZD-5991** monotherapy.[\[17\]](#)

Table 2: 4-Gene Signature (GS) Score and **AZD-5991** Sensitivity in TNBC Cell Lines

TNBC Cell Line	AZD-5991 Sensitivity	GS Score*	Reference
MDA-MB-436	Sensitive	0	[16]
BT-549	Sensitive	1	[16]
HCC1143	Sensitive	1	[16]
HCC1937	Sensitive	1	[16]
MDA-MB-231	Resistant	4	[16]
Hs 578T	Resistant	4	[16]
HCC1806	Resistant	3	[16]
BT-20	Resistant	3	[16]

*The Gene Signature (GS) score is the sum of scores for four genes (AXL, ETS1, IL6, EFEMP1), where a gene's expression above the median is scored 1 and below is scored 0. A higher score correlates with resistance. An ROC curve analysis showed a significant correlation between GS scores and **AZD-5991** sensitivity (p=0.002).[\[16\]](#)

Experimental Protocols

Protocol 1: Western Blot for c-Myc and BCL-2 Family Proteins

This protocol allows for the semi-quantitative assessment of protein levels that may predict sensitivity or resistance.

- **Cell Lysis:** Culture cells to 70-80% confluency. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
- **Antibody Incubation:** Incubate the membrane with primary antibodies against c-Myc, MCL-1, BCL-2, p-ERK, or β -actin (as a loading control) overnight at 4°C.
- **Washing & Secondary Antibody:** Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Protocol 2: qRT-PCR for 4-Gene Signature Analysis

This protocol is for quantifying the mRNA expression of the TNBC resistance signature.

- **RNA Extraction:** Isolate total RNA from cell pellets using an RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

- **RNA Quantification and Quality Check:** Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
- **Quantitative PCR (qPCR):** Prepare a qPCR reaction mix using a SYBR Green master mix, cDNA template, and gene-specific primers for AXL, IL6, EFEMP1, ETS1, and a housekeeping gene (e.g., GAPDH, ACTB).
- **Thermal Cycling:** Run the qPCR on a real-time PCR instrument with standard cycling conditions.
- **Data Analysis:** Calculate the relative expression of each target gene using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene. Compare expression levels across sensitive and resistant cell lines.

Protocol 3: BH3 Profiling for MCL-1 Functional Dependency

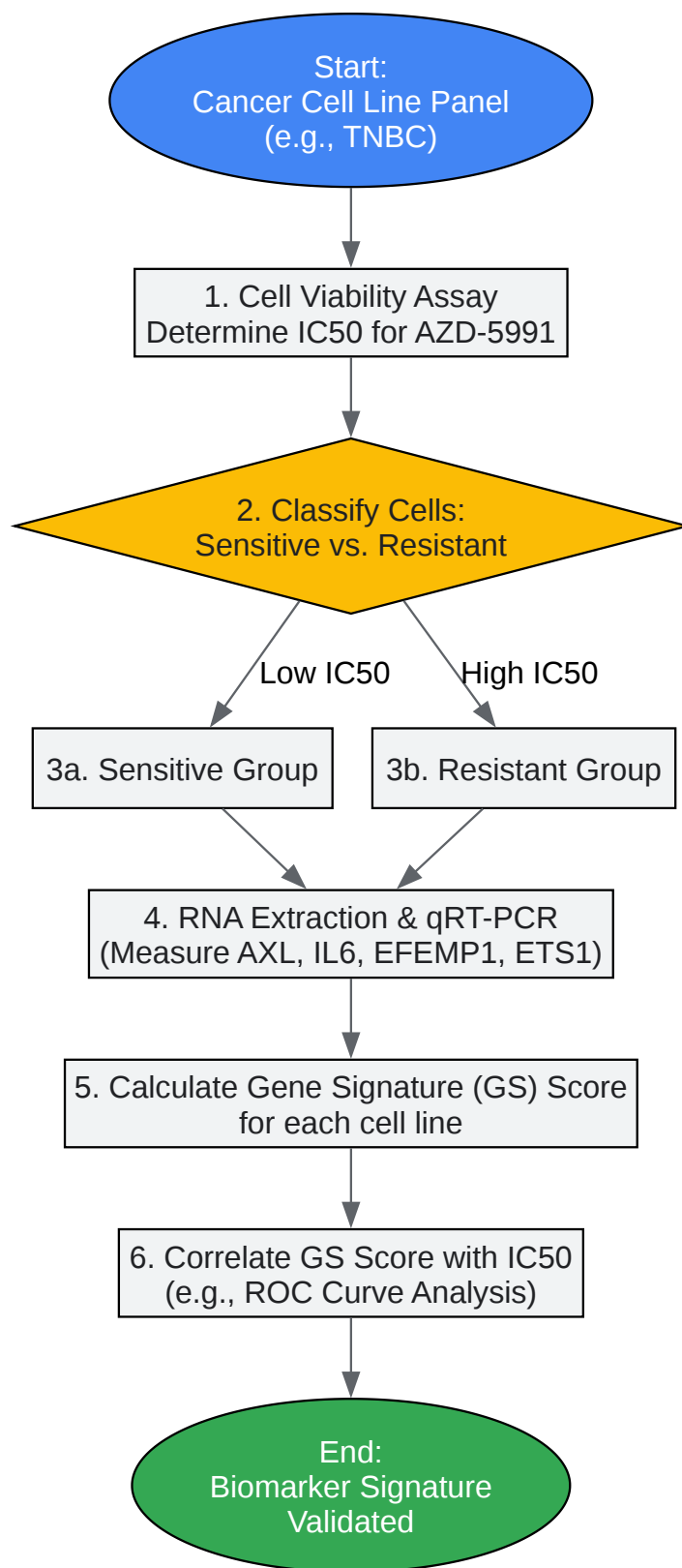
BH3 profiling is a functional assay that measures the readiness of mitochondria within cells to undergo apoptosis. It directly assesses the functional dependence on anti-apoptotic proteins like MCL-1.

- **Cell Preparation:** Harvest cells and resuspend them in a mitochondrial assay buffer.
- **Cell Permeabilization:** Permeabilize the plasma membrane using a mild detergent (e.g., digitonin) to release cytosolic contents while leaving the mitochondria intact.
- **Peptide Treatment:** Aliquot the permeabilized cells into a multi-well plate and expose them to a panel of synthetic BH3 peptides. Key peptides include MS1 (specific to MCL-1) and a positive control like Alamethicin.
- **Mitochondrial Outer Membrane Permeabilization (MOMP) Assay:** Measure MOMP by monitoring the release of Cytochrome C via intracellular staining and flow cytometry, or by measuring the loss of mitochondrial membrane potential using a dye like JC-1.

- Data Analysis: The degree of mitochondrial depolarization or Cytochrome C release caused by the MCL-1-specific peptide indicates the cell's dependency on MCL-1 for survival. A strong response to the MS1 peptide predicts sensitivity to MCL-1 inhibitors.[10][11]

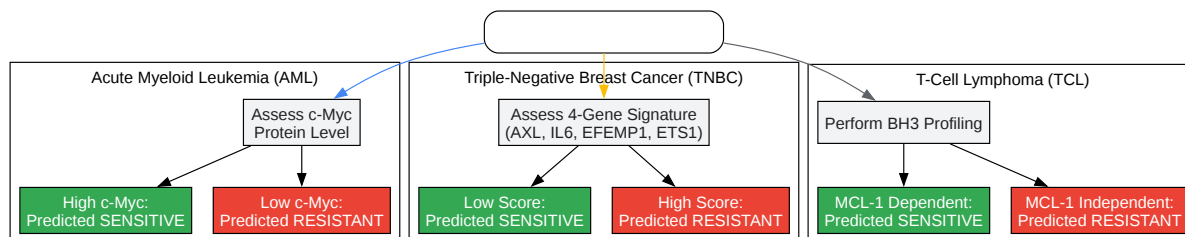
Visualizations

Caption: **AZD-5991** mechanism of action and a potential resistance pathway.



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Caption: Experimental workflow for validating a predictive gene signature.



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